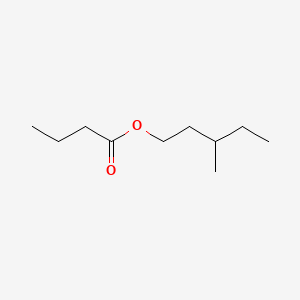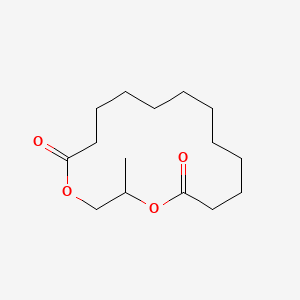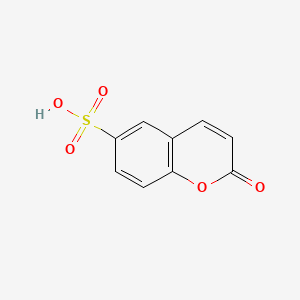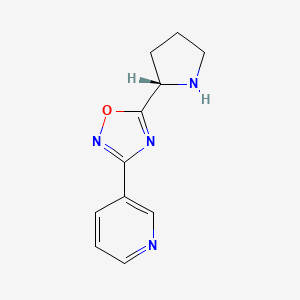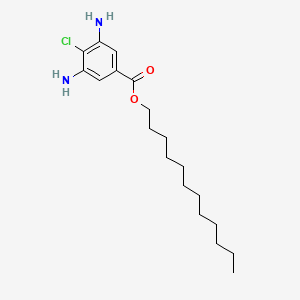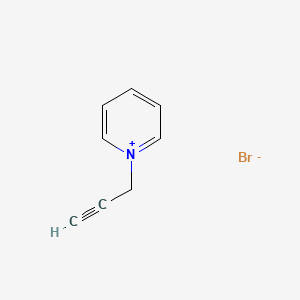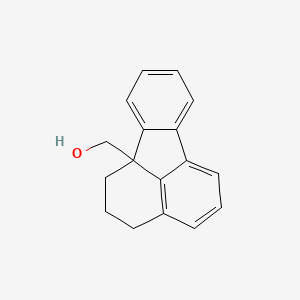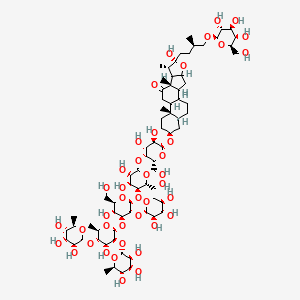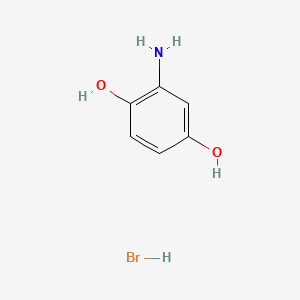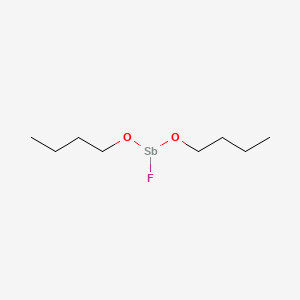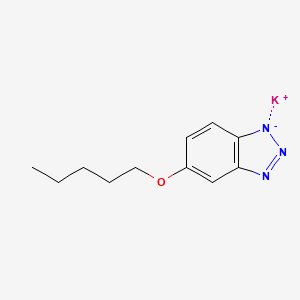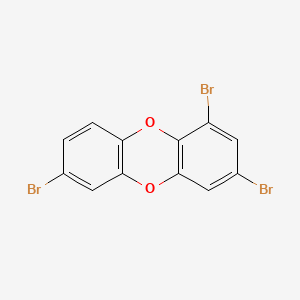
1,3,7-Tribromodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Tribromodibenzo-p-dioxin is a naturally occurring dioxin synthesized by red algae and detected in the marine environment. It is known to accumulate in marine organisms such as mussels and fish, and subsequently in predators like marine birds . This compound is structurally similar to other dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, but with bromine atoms instead of chlorine.
Métodos De Preparación
1,3,7-Tribromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
1,3,7-Tribromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated or debrominated products.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,7-Tribromodibenzo-p-dioxin has several scientific research applications:
Ecotoxicology: Studying its effects on marine organisms and ecosystems.
Biochemistry: Investigating its interaction with biological molecules and pathways.
Environmental Science: Monitoring its presence and impact in marine environments.
Toxicology: Understanding its toxic effects and mechanisms of action in various organisms.
Mecanismo De Acción
1,3,7-Tribromodibenzo-p-dioxin exerts its effects by activating the aryl hydrocarbon receptor, a ligand-dependent transcription factor. This activation leads to changes in gene expression, including the induction of cytochrome P450 enzymes . These changes can result in metabolic alterations and potential carcinogenic effects. The compound’s impact on insulin- and peroxisome-signaling pathways has also been observed .
Comparación Con Compuestos Similares
1,3,7-Tribromodibenzo-p-dioxin is similar to other dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
Polybrominated diphenyl ethers: Used as flame retardants and can undergo similar oxidative transformations.
Compared to these compounds, this compound has unique effects on specific biological pathways and a different environmental impact profile .
Propiedades
Número CAS |
110999-49-0 |
|---|---|
Fórmula molecular |
C12H5Br3O2 |
Peso molecular |
420.88 g/mol |
Nombre IUPAC |
1,3,7-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H |
Clave InChI |
RIATZSLLGBMQMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)OC3=C(O2)C(=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



